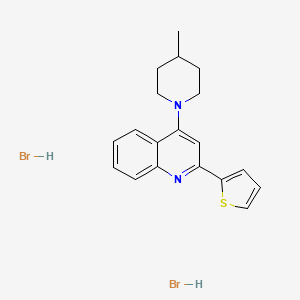
4-(4-Methyl-1-piperidinyl)-2-(2-thienyl)quinoline dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Methyl-1-piperidinyl)-2-(2-thienyl)quinoline dihydrobromide is a useful research compound. Its molecular formula is C19H22Br2N2S and its molecular weight is 470.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(4-Methyl-1-piperidinyl)-2-(2-thienyl)quinoline dihydrobromide, with the CAS number 853344-48-6, is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article synthesizes available research findings regarding its biological activity, focusing on its mechanisms, efficacy, and potential applications.
The molecular formula of this compound is C19H22Br2N2S. The compound features a quinoline core substituted with a thienyl group and a piperidine moiety, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Cholinesterase Inhibition : It has been studied for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative conditions such as Alzheimer's disease. In vitro studies have demonstrated that derivatives of quinoline compounds can possess significant inhibitory effects on these enzymes .
- Anticancer Activity : Some studies have explored the cytotoxic effects of quinoline derivatives against cancer cell lines. The MTT assay results indicated that certain analogs showed promising cytotoxicity against HepG2 liver cancer cells .
- Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, there is ongoing research into its potential role in protecting neuronal cells from degeneration .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed critical insights into how modifications to the quinoline scaffold affect biological activity. For instance:
- Substitutions on the Quinoline Ring : Methyl substitutions at specific positions (e.g., 6 or 8) significantly influence the compound's potency as a cholinesterase inhibitor. Compounds with methyl groups at the 8-position demonstrated enhanced inhibitory activity compared to their counterparts .
- Piperidine Variations : The presence of a piperidine ring is crucial for maintaining activity, and variations in this moiety can lead to different biological outcomes. For example, compounds with certain piperidine substitutions exhibited higher binding affinities in molecular docking studies .
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical contexts:
- Alzheimer's Disease Models : In animal models of Alzheimer's disease, derivatives similar to this compound have shown promise in improving cognitive functions by inhibiting cholinesterase activity and reducing amyloid plaque formation.
- Cancer Cell Lines : Studies involving HepG2 and other cancer cell lines have indicated that certain analogs can induce apoptosis and inhibit proliferation, suggesting potential therapeutic applications in oncology .
Research Findings Summary
Properties
CAS No. |
853344-48-6 |
|---|---|
Molecular Formula |
C19H22Br2N2S |
Molecular Weight |
470.3 g/mol |
IUPAC Name |
4-(4-methylpiperidin-1-yl)-2-thiophen-2-ylquinoline;dihydrobromide |
InChI |
InChI=1S/C19H20N2S.2BrH/c1-14-8-10-21(11-9-14)18-13-17(19-7-4-12-22-19)20-16-6-3-2-5-15(16)18;;/h2-7,12-14H,8-11H2,1H3;2*1H |
InChI Key |
BHXIZCAPTHGQRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















